molecular formula C9H8ClNO B2390684 7-chloro-4-methoxy-1H-indole CAS No. 948581-72-4

7-chloro-4-methoxy-1H-indole

Cat. No. B2390684
CAS RN: 948581-72-4
M. Wt: 181.62
InChI Key: KXAKECTWOHCOSY-UHFFFAOYSA-N
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Description

7-chloro-4-methoxy-1H-indole is a chemical compound with the molecular formula C10H8ClNO3 . It belongs to the class of indole compounds, which are aromatic heterocyclic compounds. Indole compounds have been reported to have diverse pharmacological activities .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring fused to a benzene ring, forming a 2,3-benzopyrrole . The molecule also contains a chlorine atom and a methoxy group attached to the indole ring .

Scientific Research Applications

1. Novel Indole Derivatives: Synthesis and Structural Analysis

A study by Tariq et al. (2020) synthesized and characterized novel indole-based derivatives, which showed potential for nonlinear optical (NLO) applications. These derivatives, including 4,6-dimethoxy-2,3-diphenyl-1H-indole and related compounds, were analyzed using spectroscopic techniques and density functional theory (DFT), highlighting their potential in high-tech applications such as NLO properties (Tariq et al., 2020).

2. Heterocyclic Quinones and Synthesis

Helissey et al. (1989) explored the synthesis and cytotoxicity of 11H-indolo[3,2-c]quinoline derivatives. These compounds, including 4-chloro-8-methoxy-11H-indolo[3,2-c]quinoline, were synthesized using Fischer's indole synthesis, showing potential in drug development for their cytotoxic properties (Helissey et al., 1989).

3. Genotoxic Effects of Nitrosated Indole Compounds

A study by Tiedink et al. (1991) investigated the genotoxic effects of nitrosated indole compounds, including 4-chloro-methoxyindole. This research provided insights into the mutagenic and tumor-promoting potential of these compounds, emphasizing the importance of understanding their interactions at a molecular level (Tiedink et al., 1991).

4. Discovery of Antiproliferative Agents

Romagnoli et al. (2009) identified 8-methoxypyrazino[1,2-a]indole as a potent antiproliferative agent against leukemia cells. This compound, derived from indole, showed selective activity against specific cancer cell lines, providing a basis for the development of targeted anticancer drugs (Romagnoli et al., 2009).

5. Novel Indole Derivative as CysLT1 Antagonist

Chen et al. (2016) discovered a new indole derivative as a potent and selective antagonist for CysLT1, a receptor involved in inflammatory responses. This compound showcases the therapeutic potential of indole derivatives in treating conditions related to inflammation (Chen et al., 2016).

6. Eco-Friendly Biosynthesis of Indigo Derivatives

Namgung et al. (2019) demonstrated the biosynthesis of various indigoids, including chloro and methoxy indoles, using eco-friendly methods. These compounds exhibited novel spectral features and antibacterial activities, highlighting the potential of indole derivatives in diverse applications such as dyes and antibacterial agents (Namgung et al., 2019).

7. Antimitotic Agents and Tubulin Inhibitors

Research by Romagnoli et al. (2008) focused on synthesizing antimitotic agents based on the indole nucleus. They identified 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole as a potent agent targeting tubulin, showcasing the significance of indole derivatives in cancer treatment (Romagnoli et al., 2008).

Future Directions

Indole derivatives, including 7-chloro-4-methoxy-1H-indole, have shown promise in drug discovery, yielding a vast array of biologically active compounds with broad therapeutic potential . Future research may focus on exploring these compounds as potential therapeutic agents for various diseases, including tuberculosis . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development .

properties

IUPAC Name

7-chloro-4-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXAKECTWOHCOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CNC2=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-3-nitroanisole (6.0 g, 32.0 mmol) in tetrahydrofuran (140 mL) at −40° C. was added vinylmagnesium bromide (1M in tetrahydrofuran, 112 mL, 112.0 mmol). The mixture was stirred at −40° C. for 1.5 hours and then quenched by the addition of saturated aqueous ammonium chloride solution (150 mL). The reaction mixture was allowed to warm to room temperature and then the product extracted into ethyl acetate (×2). The combined organic layers were dried over magnesium sulphate, filtered and concentrated at reduced pressure. The product was purified by silica gel chromatography eluting with 2-15% ethyl acetate in hexane to yield the title compound (D11), (1.67 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

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